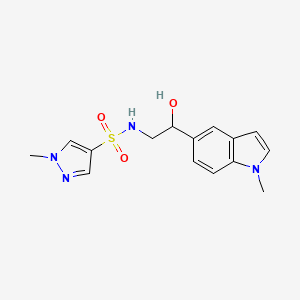

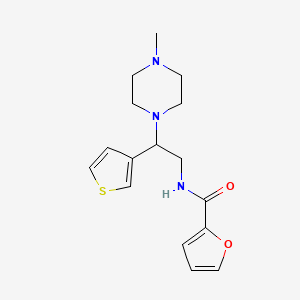

![molecular formula C15H23N3O2 B2357366 Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate CAS No. 1211596-61-0](/img/structure/B2357366.png)

Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C15H23N3O2 . It is used as an intermediate for many pharmaceutically active substances .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, starting from L-aspartic acid, optically active (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate was synthesized, and the reaction conditions were optimized in each step .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of tert-butyl (E)-3-(2-(benzylideneamino)phenyl)-1H-indole-1-carboxylate was reported .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives was reported, where tert-butyl 2-amino phenylcarbamate was condensed with various substituted carboxylic acids in the presence of EDCI and HOBt as coupling reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the compound (S)-1-tert-Butoxycarbonyl-3-aminopyrrolidine has a molecular weight of 350.32 and a boiling point of 216-217 °C .Aplicaciones Científicas De Investigación

Enantioselective Synthesis

A practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines is described, highlighting the chemical's utility in creating chiral pyrrolidine derivatives. This method involves a nitrile anion cyclization strategy, offering a high yield and enantiomeric excess, demonstrating the compound's role in synthesizing chiral building blocks for further chemical or pharmaceutical applications (Chung et al., 2005).

Pharmacological Potential

Investigations into CP-533,536, a compound structurally related to tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate, reveal its development to aid in bone fracture healing. This research underscores the compound's relevance in understanding metabolic pathways and its potential as a therapeutic agent (Prakash et al., 2008).

Molecular Structure Analysis

The crystal and molecular structure of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate, a derivative, is characterized through X-ray diffraction studies. This analysis provides insights into the compound's conformation and intermolecular interactions, essential for designing molecules with desired physical and chemical properties (Naveen et al., 2007).

Continuous Flow Synthesis

A novel one-step, continuous flow synthesis method for pyrrole-3-carboxylic acids from tert-butyl acetoacetates demonstrates the compound's role in facilitating efficient, scalable chemical reactions. This approach highlights its significance in streamlining the synthesis process for complex organic molecules (Herath & Cosford, 2010).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 3-(2-aminoanilino)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-8-11(10-18)17-13-7-5-4-6-12(13)16/h4-7,11,17H,8-10,16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRQOXULXDFABD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

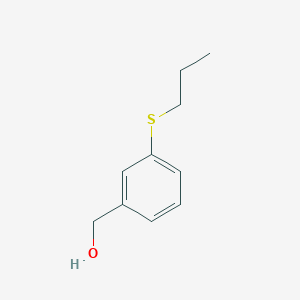

![2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide](/img/structure/B2357283.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2357288.png)

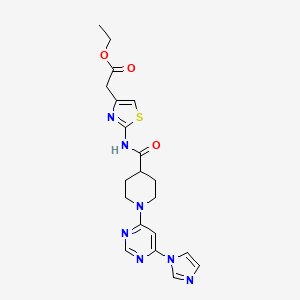

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2357289.png)

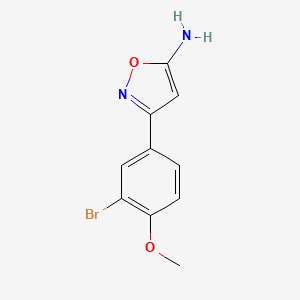

![3-Butyl-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2357290.png)

![3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2357299.png)

![5-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(methylthio)-4-pyrimidinecarboxamide](/img/structure/B2357303.png)

![tert-butyl N-[(2S)-2-azidopropyl]carbamate](/img/structure/B2357306.png)